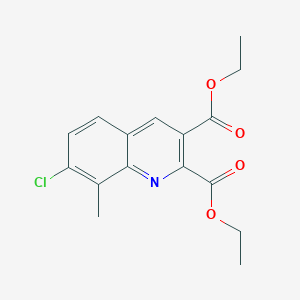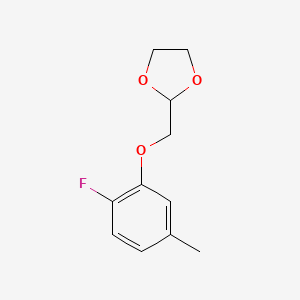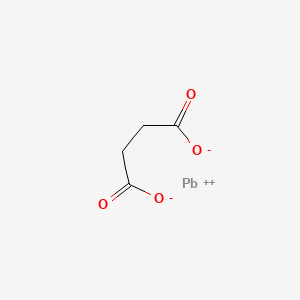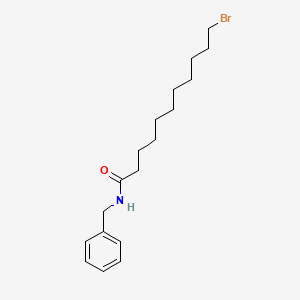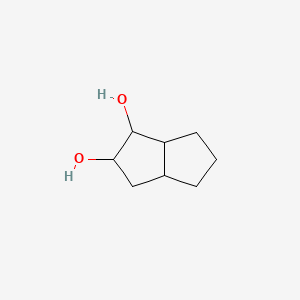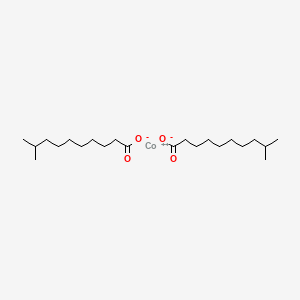
Cobalt bis(isoundecanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt bis(isoundecanoate): is a coordination compound with the molecular formula C22H42CoO4 . It is a cobalt-based complex where cobalt is coordinated with two isoundecanoate ligands. This compound is known for its applications in various fields, including catalysis, material science, and biomedicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cobalt bis(isoundecanoate) typically involves the reaction of cobalt salts with isoundecanoic acid. One common method is to dissolve cobalt(II) acetate in a suitable solvent, such as ethanol, and then add isoundecanoic acid to the solution. The mixture is heated under reflux conditions to facilitate the formation of the cobalt bis(isoundecanoate) complex. The reaction can be represented as follows:
Co(CH3COO)2+2C11H21COOH→Co(C11H21COO)2+2CH3COOH
Industrial Production Methods: In industrial settings, the production of cobalt bis(isoundecanoate) may involve more efficient and scalable methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt bis(isoundecanoate) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states, leading to the formation of different cobalt complexes.
Reduction: The compound can be reduced to lower oxidation states, which may alter its coordination environment and reactivity.
Substitution: Ligands in the cobalt bis(isoundecanoate) complex can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of cobalt(III) complexes, while reduction may yield cobalt(I) or cobalt(0) species.
Applications De Recherche Scientifique
Chemistry: Cobalt bis(isoundecanoate) is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst in synthetic chemistry.
Biology and Medicine: In biological and medical research, cobalt bis(isoundecanoate) is studied for its potential as an antimicrobial and anticancer agent. Its coordination properties allow it to interact with biological molecules, making it a candidate for drug development.
Industry: In industrial applications, cobalt bis(isoundecanoate) is used in the production of coatings, adhesives, and lubricants. Its stability and reactivity make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of cobalt bis(isoundecanoate) involves its ability to coordinate with various ligands and substrates. The cobalt center can undergo redox reactions, which can facilitate catalytic processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Cobalt bis(dicarbollide): Known for its stability and use in material science and medicine.
Cobalt(II) acetate: Used as a precursor in the synthesis of various cobalt complexes.
Cobalt(II) chloride: Commonly used in laboratory synthesis and industrial applications.
Uniqueness: Cobalt bis(isoundecanoate) is unique due to its specific coordination with isoundecanoate ligands, which imparts distinct chemical and physical properties. Its versatility in catalysis and potential biological applications make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
93965-34-5 |
|---|---|
Formule moléculaire |
C22H42CoO4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
cobalt(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
KUXFMSHREFCOPH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


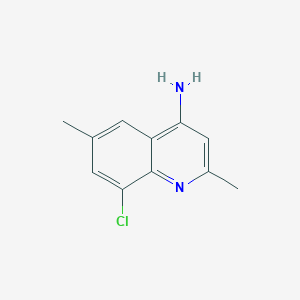

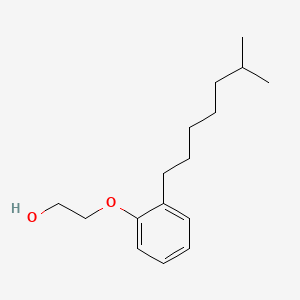
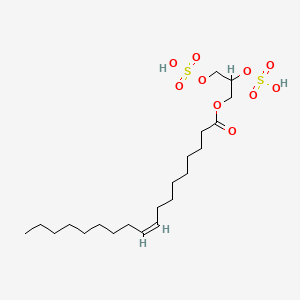
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
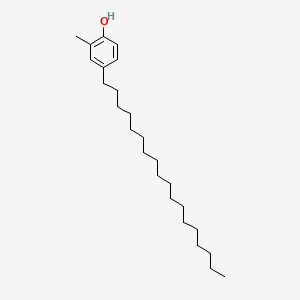
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
